Desoximetasone 21-Sulfate Sodium Salt

Corticosteroid solubility Sodium salt formulation Aqueous formulation

Sourcing a reliable, well-characterized impurity standard for desoxymetasone/dexamethasone quality control is a persistent challenge for analytical laboratories. Desoximetasone 21-Sulfate Sodium Salt (CAS 23638-54-2) directly addresses this gap. - Certified reference material for ICH Q3A/B impurity profiling and stability-indicating method development (HPLC, UPLC-MS). - Sulfated C-21 sodium salt form ensures enhanced aqueous solubility and distinct chromatographic retention vs. parent drug. - Available as a pure, batch-tested standard - eliminates cross-validity risks from substituting other corticosteroid sulfates.

Molecular Formula C22H28FNaO7S
Molecular Weight 478.5 g/mol
Cat. No. B13422918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoximetasone 21-Sulfate Sodium Salt
Molecular FormulaC22H28FNaO7S
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COS(=O)(=O)[O-])C)O)F)C.[Na+]
InChIInChI=1S/C22H29FO7S.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15,23)18(26)10-20(16,2)19(12)17(25)11-30-31(27,28)29;/h6-7,9,12,15-16,18-19,26H,4-5,8,10-11H2,1-3H3,(H,27,28,29);/q;+1/p-1/t12-,15+,16+,18+,19-,20+,21+,22+;/m1./s1
InChIKeyVXFGTSISVFNVQV-YSLVRQEHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desoximetasone 21-Sulfate Sodium Salt: Core Properties and Derivative Context


Desoximetasone 21-Sulfate Sodium Salt (CAS 23638-54-2) is a synthetic corticosteroid derivative characterized by sulfation at the C-21 position and conversion to a sodium salt . This modification enhances aqueous solubility and stability compared to the parent compound, desoximetasone . Primarily identified as an impurity of desoxymetasone and found in dexamethasone formulations, this compound serves as a key reference standard in pharmaceutical quality control and analytical method development .

Why Desoximetasone 21-Sulfate Sodium Salt Cannot Be Interchanged with Generic Corticosteroids


Desoximetasone 21-Sulfate Sodium Salt is not a therapeutic agent but a specialized analytical reference material and research compound. It is an impurity of desoxymetasone and is also found in dexamethasone formulations [1]. Substitution with other corticosteroid sulfates or the parent drug is not scientifically valid for impurity profiling, method validation, or studies on sulfated metabolite behavior, due to distinct physicochemical and stability profiles .

Desoximetasone 21-Sulfate Sodium Salt: Quantitative Differentiation from Comparators


Enhanced Water Solubility via 21-Sulfate Sodium Salt Modification

The sodium salt form of desoximetasone 21-sulfate enhances aqueous solubility compared to the parent desoximetasone compound . While direct solubility data for desoximetasone 21-sulfate sodium salt is not publicly available, related corticosteroid 21-sulfate sodium salts show markedly increased water solubility. For example, cortisol 21-sulfate has a water solubility of 0.34 g/L, whereas cortisol (hydrocortisone) has a reported water solubility of approximately 0.28 mg/mL [1][2]. This class-level modification supports formulation advantages for water-based analytical and research applications.

Corticosteroid solubility Sodium salt formulation Aqueous formulation

Critical Role as a Desoxymetasone Impurity Reference Standard

Desoximetasone 21-Sulfate Sodium Salt is a characterized impurity of desoxymetasone (desoximetasone), a potent topical corticosteroid . It is supplied as a highly purified reference material (e.g., 98% purity) intended for use in analytical method validation, impurity quantification, and stability studies for desoxymetasone drug substances and products [1]. Substitution with other corticosteroid impurities or the parent compound would invalidate impurity profiling, as the 21-sulfate derivative represents a specific degradation or synthetic byproduct that requires precise identification and quantification in pharmaceutical quality control .

Pharmaceutical impurity profiling Desoxymetasone Quality control

Defined Storage and Stability Specifications for Analytical Use

Desoximetasone 21-Sulfate Sodium Salt is supplied with defined storage conditions to ensure stability for analytical applications. Vendor specifications recommend storage at -20°C, with centrifugation of the original vial prior to opening to maximize product recovery [1]. Some sources indicate storage at 2-8°C, protected from air and light [2]. These specifications are tailored for long-term stability of the reference standard and differ from the storage conditions for the parent desoximetasone drug product (e.g., desoximetasone cream stored at 20-25°C) [3].

Chemical stability Reference standard storage Analytical method development

Desoximetasone 21-Sulfate Sodium Salt: Targeted Application Scenarios for Scientific and Industrial Users


Pharmaceutical Impurity Profiling and Method Validation for Desoxymetasone

Desoximetasone 21-Sulfate Sodium Salt is employed as a certified reference standard for the identification, quantification, and control of impurities in desoxymetasone drug substances and finished topical products. Its use is essential for compliance with regulatory guidelines (e.g., ICH Q3A/B) regarding impurity profiling in pharmaceutical development and quality control .

Stability-Indicating Method Development and Forced Degradation Studies

As a characterized impurity, this compound serves as a marker in stability studies of desoxymetasone formulations. It is used to develop and validate stability-indicating analytical methods (e.g., HPLC, UPLC-MS) to monitor potential degradation pathways, such as sulfation at the C-21 position [1].

Analytical Chemistry Research on Corticosteroid Sulfate Conjugates

Researchers investigating the analytical behavior, chromatographic retention, or mass spectrometric fragmentation of corticosteroid 21-sulfate esters utilize Desoximetasone 21-Sulfate Sodium Salt as a model compound. Its defined structure and availability as a pure reference material support the development of new analytical methodologies for detecting and quantifying sulfated corticosteroids in complex matrices [2].

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